2,4-Dichloro-3-ethynylpyridine
Description
Strategic Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Chemical Synthesis
Halogenated pyridine scaffolds are of paramount importance in contemporary organic synthesis, primarily serving as versatile intermediates for the construction of more complex molecules. chemrxiv.orgrsc.org The presence of halogen atoms on the pyridine ring provides reactive handles for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. rsc.org These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of substituted pyridines. nih.govresearchgate.net
The pyridine ring itself is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in hydrogen bonding. mdpi.comuiowa.edu The introduction of halogens modifies the electronic nature of the ring, influencing its reactivity and the biological activity of the resulting compounds. chemrxiv.org For instance, the electron-withdrawing nature of halogens can activate the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions, providing an alternative pathway for functionalization. nih.govresearchgate.net The regioselective halogenation of pyridines is a critical tool for chemists, allowing for precise control over the substitution pattern and facilitating the targeted synthesis of complex molecules with desired properties. chemrxiv.orgresearchgate.net
Role of the Ethynyl (B1212043) Moiety in Directing Reactivity and Functionalization Pathways within Pyridine Systems
The ethynyl group (–C≡CH) is a highly versatile functional group in organic synthesis, and its incorporation into pyridine systems significantly expands the possibilities for molecular elaboration. The terminal alkyne provides a reactive site for a multitude of transformations, with the Sonogashira coupling being a prominent example. wikipedia.org This palladium/copper-catalyzed reaction enables the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, a fundamental transformation for constructing larger conjugated systems. wikipedia.orgresearchgate.net
Beyond cross-coupling reactions, the ethynyl moiety can participate in various other transformations. For instance, it can undergo hydrohalogenation to form haloalkenes, which are themselves valuable synthetic intermediates. acs.org The electrophilicity of the ethynyl group can be enhanced by the pyridine nitrogen, which can be protonated to form a pyridinium (B92312) salt, facilitating nucleophilic attack on the alkyne. acs.org The ethynyl group can also be involved in cycloaddition reactions and can be deprotonated to form a nucleophilic acetylide, which can then react with various electrophiles. rsc.org The presence of the ethynyl group, therefore, directs reactivity and opens up numerous pathways for the functionalization of the pyridine ring.
Overview of 2,4-Disubstitution Patterns on the Pyridine Ring and Ethynyl Functionalization at the 3-Position
The 2,4-disubstitution pattern on a pyridine ring presents a unique set of challenges and opportunities in terms of regioselective functionalization. Typically, in dihalogenated pyridines, the halide at the 2-position is more reactive towards cross-coupling reactions due to its proximity to the nitrogen atom. nih.gov However, recent advances have shown that by using sterically hindered ligands, the selectivity can be reversed to favor reaction at the 4-position. nih.gov This ability to control the site of reaction is crucial for the synthesis of specific isomers.
Historical Context and Evolution of Research on Ethynyl-Substituted Halopyridines
The development of synthetic methods for ethynyl-substituted halopyridines has been closely tied to the advancements in cross-coupling catalysis. The Sonogashira reaction, first reported in 1975, provided a powerful tool for the direct ethynylation of halogenated pyridines. wikipedia.org Early research focused on establishing the scope and limitations of this reaction with various halopyridine substrates. researchgate.net
Over time, research has evolved to address the challenges of regioselectivity in di- and polyhalogenated pyridines. nih.gov The development of new catalyst systems, including more effective ligands and copper-free conditions, has expanded the synthetic utility of these reactions. wikipedia.org Furthermore, alternative methods for introducing the ethynyl group have been explored. The growing importance of ethynyl-substituted pyridines in fields like medicinal chemistry and materials science has fueled the ongoing development of more efficient and selective synthetic strategies. researchgate.net The synthesis of compounds like 2,4-dichloro-3-ethynylpyridine represents the culmination of decades of research into the functionalization of halogenated pyridine systems.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃Cl₂N |
| Molar Mass | 172.01 g/mol |
| Boiling Point | 254.8±40.0 °C (Predicted) |
| Density | 1.40±0.1 g/cm³ (Predicted) |
| pKa | -1.12±0.10 (Predicted) |
Table generated from predicted data. chembk.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1196156-25-8 |
|---|---|
Molecular Formula |
C7H3Cl2N |
Molecular Weight |
172.01 g/mol |
IUPAC Name |
2,4-dichloro-3-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-6(8)3-4-10-7(5)9/h1,3-4H |
InChI Key |
WVLZHIBVTDSPSA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CN=C1Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dichloro 3 Ethynylpyridine and Analogues
Precursor Synthesis Strategies for Dichloropyridine Cores
The creation of the dichloropyridine framework is the foundational stage. This involves the synthesis of key intermediates like 2,4-dichloropyridine (B17371) itself, or more complex, differentially halogenated pyridines that allow for selective downstream reactions.
The synthesis of 2,4-dichloropyridine, a crucial building block, can be achieved through several routes. One common method is the Sandmeyer reaction, starting from 2-chloro-4-aminopyridine. In this process, the amino group is converted into a diazonium salt, which is subsequently displaced by a chloride ion. A typical procedure involves treating 2-chloro-4-aminopyridine with tert-butyl nitrite (B80452) and a copper(II) chloride source in an acetonitrile (B52724) solvent. chemicalbook.com This regioselective reaction provides the desired 2,4-dichloropyridine intermediate.
Another approach involves the chlorination of pyridine (B92270) derivatives. For example, 2,3-dichloropyridine (B146566) can be synthesized from 3-aminopyridine (B143674) through a one-pot chlorination and diazotization/chlorination reaction sequence. patsnap.com While not producing the 2,4-isomer directly, this illustrates a common industrial strategy for producing dichlorinated pyridines.
| Starting Material | Key Reagents | Product | Reaction Type |
|---|---|---|---|
| 2-Chloro-4-aminopyridine | tert-Butyl nitrite, CuCl₂ | 2,4-Dichloropyridine | Sandmeyer Reaction |
| 3-Aminopyridine | H₂O₂, HCl or Cl₂, NaNO₂ | 2,3-Dichloropyridine | Chlorination/Diazotization |
| 3-Amino-2-chloropyridine | Alkali metal nitrite, HCl, Cu(II) catalyst | 2,3-Dichloropyridine | Diazotization/Sandmeyer |
To achieve the final target structure, a differentially halogenated precursor such as 2,4-dichloro-3-iodopyridine (B1313218) is required. This strategic arrangement of halogens is vital for selective functionalization, as the carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds.
The synthesis of this key intermediate can be accomplished through the regioselective iodination of 2,4-dichloropyridine. A powerful strategy for such transformations is directed ortho-metalation (DoM). This technique involves deprotonation of the C-H bond at the 3-position of 2,4-dichloropyridine using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. The resulting lithiated intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom precisely at the C-3 position. researchgate.net This method provides excellent control over the regiochemistry, which is often a challenge in electrophilic aromatic substitution of pyridine rings. sci-hub.se
In some synthetic campaigns, more heavily chlorinated pyridine scaffolds are required. These are typically prepared through multi-step processes involving the exhaustive chlorination of less-halogenated precursors. For instance, pentachloropyridine (B147404) and other polychloro derivatives can be prepared by reacting a starting material like 2,3,6-trichloropyridine (B1294687) with reagents such as sodium hydroxide (B78521) in a saponification step, followed by dechlorination and further chlorination. google.com These methods allow for the construction of a diverse range of polychlorinated pyridine building blocks for various chemical applications.
Ethynylation Strategies at the Pyridine Ring
With the appropriately halogenated precursor in hand, the next critical step is the introduction of the ethynyl (B1212043) group at the C-3 position.
The Sonogashira reaction is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is exceptionally well-suited for the synthesis of 2,4-dichloro-3-ethynylpyridine from the 2,4-dichloro-3-iodopyridine intermediate. The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst and a mild amine base, such as triethylamine (B128534). researchgate.netorganic-chemistry.org
The general mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the pyridine ring. Meanwhile, in the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center, which forms the desired C-C bond of the arylalkyne product and regenerates the active Pd(0) catalyst. libretexts.org
The success of the Sonogashira coupling for synthesizing this compound relies heavily on the careful optimization of reaction conditions to ensure high yield and selectivity.
Chemoselectivity: A key advantage of using 2,4-dichloro-3-iodopyridine as the precursor is the significant difference in reactivity among the carbon-halogen bonds. The general reactivity order for halides in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–OTf > C–Cl. wikipedia.orgresearchgate.net This inherent reactivity difference allows the palladium catalyst to selectively undergo oxidative addition at the more labile C-I bond at the 3-position, leaving the more robust C-Cl bonds at the 2- and 4-positions untouched under controlled conditions. This ensures that the ethynylation occurs exclusively at the desired position. rsc.org
Catalyst System: The choice of palladium source and ligands is critical. Common palladium precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The use of electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of the oxidative addition step. libretexts.org While traditionally used, the copper(I) co-catalyst (typically CuI) can sometimes lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling). ijnc.ir Consequently, numerous copper-free Sonogashira protocols have been developed. These copper-free systems often require slightly harsher conditions or more specialized ligand systems but can simplify purification by avoiding homocoupling byproducts. researchgate.netnih.gov
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used both as a base to deprotonate the alkyne and often as the solvent. organic-chemistry.org Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like dimethylformamide (DMF), acetonitrile, or ethanol (B145695) have also proven effective. ijnc.ir The choice of base and solvent can influence reaction rates and the solubility of the catalytic species.
| Parameter | Common Options | Role/Consideration |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Active catalyst for C-C bond formation. Choice affects reactivity and stability. |
| Co-catalyst | CuI (standard) or Copper-free systems | Facilitates alkyne activation via copper acetylide formation; can cause homocoupling. |
| Base | Triethylamine, Diisopropylamine, K₂CO₃, Cs₂CO₃ | Deprotonates the terminal alkyne and neutralizes the HX byproduct. |
| Solvent | Amine (as solvent), DMF, THF, Acetonitrile, Ethanol | Solubilizes reactants and catalysts; can influence reaction kinetics. |
| Alkyne Source | Trimethylsilylacetylene, Phenylacetylene, etc. | The source of the ethynyl group. Protecting groups like TMS may be used and removed in situ or post-reaction. |
| Temperature | Room temperature to reflux | Influences reaction rate; milder conditions are possible due to the high reactivity of the C-I bond. |
By systematically adjusting these parameters, the Sonogashira coupling can be fine-tuned to provide an efficient and highly selective route to this compound.
Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira Reaction) for Ethynyl Group Introduction
Ligand Design and Influence on Yield and Selectivity in Ethynylation of Halopyridines
The Sonogashira cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. The efficiency and selectivity of this palladium-catalyzed reaction are profoundly influenced by the nature of the ligands coordinated to the palladium center. The choice of ligand can impact catalyst stability, oxidative addition rates, and reductive elimination steps of the catalytic cycle.
In the context of ethynylating halopyridines, particularly dihalogenated substrates like 2,4-dichloropyridine, ligand selection is critical for achieving desired yields and regioselectivity. Generally, electron-rich and sterically bulky phosphine ligands are employed to enhance the catalytic activity. Electron-rich ligands can facilitate the oxidative addition of the aryl halide to the palladium(0) center, a key step in the catalytic cycle. Sterically demanding ligands can promote the reductive elimination step, leading to faster product formation and catalyst turnover.
N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands in Sonogashira couplings. Their strong σ-donating properties and steric bulk can lead to highly stable and active palladium catalysts, often allowing for lower catalyst loadings and milder reaction conditions. For instance, the use of a very sterically hindered N-heterocyclic carbene ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines in Suzuki-Miyaura reactions, suggesting that similar ligand-controlled regioselectivity could be achievable in Sonogashira couplings. nih.gov
The following table summarizes the influence of different ligand types on the Sonogashira coupling of halopyridines.
| Ligand Type | General Characteristics | Influence on Yield and Selectivity | Example Ligands |
| Triphenylphosphine-based | Common, commercially available | Moderate to good yields, selectivity can be substrate-dependent. | PPh₃, Pd(PPh₃)₄ |
| Bulky, Electron-Rich Phosphines | Increased steric hindrance and electron density | Often leads to higher yields and faster reaction rates. Can influence regioselectivity. | XPhos, SPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | High catalyst stability and activity, can enable challenging couplings and control regioselectivity. nih.gov | IPr, IMes, SIMes |
Regioselective Ethynylation Approaches to Dihalogenated Pyridines
The regioselective ethynylation of dihalogenated pyridines presents a synthetic challenge due to the differential reactivity of the halogen atoms. In the case of 2,4-dichloropyridine, the chlorine atom at the C2 position is generally more susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions than the chlorine at the C4 position. This is attributed to the electron-withdrawing effect of the nitrogen atom, which makes the C2 and C6 positions more electrophilic.
However, achieving ethynylation at the C3 position of 2,4-dichloropyridine is not straightforward via direct Sonogashira coupling, as this would require the selective activation of a C-H bond at the 3-position in the presence of two reactive C-Cl bonds. A more common strategy involves the use of a pre-functionalized pyridine ring where a leaving group is present at the 3-position.
In dihalopyridines with different halogens, the regioselectivity of the Sonogashira reaction is often dictated by the relative reactivity of the carbon-halogen bonds, which follows the order: C-I > C-Br > C-Cl. This predictable reactivity allows for selective mono-ethynylation at the more reactive halogen site.
For substrates like 2,4-dichloroquinoline, a closely related heterocyclic system, Pd/C-mediated Sonogashira coupling has been shown to proceed with high regioselectivity at the C2 position. pearson.com This selectivity is attributed to the higher electrophilicity of the C2 position due to the adjacent nitrogen atom. While this provides insight into the reactivity of dichlorinated aza-aromatic systems, it also highlights the challenge of directing the ethynylation to the C3 position of 2,4-dichloropyridine. Achieving C3 selectivity would likely require a more elaborate synthetic strategy, possibly involving a directing group or a multi-step sequence.
Direct Ethynylation via Metallized Acetylene (B1199291) Derivatives
Direct ethynylation using metallized acetylene derivatives, such as lithium acetylides or Grignard reagents (ethynylmagnesium halides), offers an alternative to palladium-catalyzed cross-coupling reactions. These methods involve the reaction of a highly nucleophilic acetylide with an electrophilic carbon center on the pyridine ring.
For the synthesis of this compound, this approach would ideally involve the reaction of a suitable metallized acetylene with a 2,4-dichloropyridine derivative that has been activated at the 3-position. However, direct C-H activation and subsequent reaction with a metallized acetylene at the 3-position of 2,4-dichloropyridine is challenging due to the higher reactivity of the C-Cl bonds towards nucleophilic attack.
A plausible, though not explicitly documented for this specific compound, strategy could involve a metal-halogen exchange reaction. For instance, treatment of a 2,4-dichloro-3-halopyridine (where the halogen at C3 is iodine or bromine) with an organolithium reagent at low temperature could selectively generate a lithiated species at the 3-position. Subsequent quenching of this organolithium intermediate with an electrophilic source of the ethynyl group, such as N-(ethynyl)benzenesulfonamide or a silylated haloalkyne, could potentially yield the desired product.
Application of Reissert-Henze Reaction for Pyridine Ethynylation
The Reissert-Henze reaction provides a classical method for the functionalization of pyridine N-oxides. The reaction typically involves the activation of the N-oxide with an acyl halide, followed by the nucleophilic addition of a cyanide source to the 2-position of the pyridine ring.
While the classical Reissert-Henze reaction introduces a cyano group, modifications of this reaction have been developed to introduce other nucleophiles. For the purpose of ethynylation, a silver acetylide could be used as the nucleophile. However, a significant limitation of the Reissert-Henze reaction and its variants is the strong regiochemical preference for functionalization at the C2 (or C6) position of the pyridine ring. This is due to the electronic activation provided by the N-acyloxypyridinium intermediate.
Therefore, the direct application of the Reissert-Henze reaction to a 2,4-dichloropyridine N-oxide would be expected to yield the 2-ethynyl derivative, not the desired 3-ethynyl isomer. To achieve C3-ethynylation via a Reissert-type strategy, the C2 and C6 positions would need to be blocked, which is not the case in the target molecule's precursor.
Multi-Component and Cascade Reaction Approaches for this compound Synthesis
Multi-component reactions (MCRs) and cascade reactions offer elegant and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single operation. These approaches are highly valued in modern organic synthesis for their efficiency and ability to rapidly build molecular complexity.
While there are numerous MCRs and cascade sequences for the synthesis of substituted pyridines, a direct, one-pot synthesis of this compound through such a method is not prominently described in the literature. The construction of such a highly functionalized pyridine ring in a single step would require a carefully designed set of starting materials that could assemble in a specific and regioselective manner.
A hypothetical multi-component approach could involve the condensation of a 1,3-dicarbonyl compound, an enamine, and a source of the ethynyl group and the two chlorine atoms. However, controlling the regiochemistry of such a reaction to produce the specific 2,4-dichloro-3-ethynyl substitution pattern would be a significant challenge.
Cascade reactions often involve a series of intramolecular transformations that are triggered by a single event. A potential, albeit speculative, cascade approach to a precursor of the target molecule could involve an initial intermolecular reaction to form a substituted diene or enyne, followed by an electrocyclization and subsequent aromatization. However, the incorporation of two chlorine atoms at specific positions during such a cascade would require highly specialized starting materials and reaction conditions.
Currently, the more predictable and established stepwise synthetic routes, primarily based on Sonogashira coupling and related cross-coupling methodologies, remain the more practical approach for the synthesis of this compound.
Spectroscopic Characterization and Structural Elucidation in Advanced Chemical Research
X-ray Diffraction Studies for Solid-State Molecular Architecture
In the absence of specific crystallographic data for 2,4-dichloro-3-ethynylpyridine, a general understanding of what such a study would reveal can be discussed. A hypothetical X-ray diffraction analysis would likely provide the following key parameters, which are typically presented in a crystallographic information file (CIF).
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 983.04 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.625 |
This hypothetical data illustrates the type of information that would be obtained. The crystal system and space group would describe the symmetry of the crystal, while the unit cell dimensions (a, b, c, α, β, γ) would define the size and shape of the repeating unit. The number of molecules in the unit cell (Z) and the calculated density would also be determined.
Furthermore, the analysis would yield a detailed picture of the molecular structure, including the planarity of the pyridine (B92270) ring and the orientation of the substituents. Intermolecular interactions, such as halogen bonding (Cl···Cl or Cl···N interactions) or π-stacking between pyridine rings, would also be revealed, which are crucial for understanding the solid-state properties of the compound.
While the current body of literature lacks a specific X-ray diffraction study on this compound, the importance of such an analysis for a complete structural characterization is undeniable. Future research in this area would be beneficial for a deeper understanding of the chemical and physical properties of this compound.
Computational Chemical Investigations of 2,4 Dichloro 3 Ethynylpyridine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used extensively to investigate the electronic properties of molecular systems. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT calculations are instrumental in exploring the electronic structure and predicting the reactivity of pyridine (B92270) derivatives, providing a theoretical foundation for understanding their chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. Conversely, the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilic or acidic nature.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. For 2,4-dichloro-3-ethynylpyridine, the distribution of these orbitals reveals the most probable sites for chemical reactions. The LUMO is typically distributed over the π-system of the pyridine ring, while the HOMO may be located on the ring and the electron-rich ethynyl (B1212043) group.
The electron density distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, highlights the charge distribution across the molecule. In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, whereas regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
| Parameter | Description | Predicted Implication for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). | Indicates the energy required to remove an electron; influences reactivity with electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). | Indicates the energy released when an electron is added; influences reactivity with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. |
Computational chemistry is an indispensable tool for the elucidation of complex reaction mechanisms. DFT calculations allow chemists to map the potential energy surface for a given reaction, identifying stable intermediates and the high-energy transition states that connect them. This theoretical exploration provides a detailed, step-by-step view of how reactants are converted into products.
For the functionalization of this compound, computational studies can model various transformations, such as nucleophilic aromatic substitution at the chlorine-bearing carbons or cycloaddition reactions involving the ethynyl moiety. By calculating the geometries and energies of the transition states, it is possible to determine the activation energy (energy barrier) for each potential reaction pathway. A lower activation energy signifies a more kinetically favorable reaction. These theoretical insights are crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes.
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Implication |
|---|---|---|---|
| Pathway A: Nucleophilic Substitution at C2 | Displacement of the chloride at position 2 by a nucleophile. | ΔE‡A | Represents the energy barrier for substitution at the C2 position. |
| Pathway B: Nucleophilic Substitution at C4 | Displacement of the chloride at position 4 by a nucleophile. | ΔE‡B | Represents the energy barrier for substitution at the C4 position. |
| Pathway C: [3+2] Cycloaddition at Ethynyl Group | Reaction of the ethynyl group with a 1,3-dipole. | ΔE‡C | Represents the energy barrier for cycloaddition. |
Pyridynes are highly reactive intermediates that can be generated from dihalopyridines. The reactions of unsymmetrically substituted pyridynes often yield a mixture of products, making regiocontrol a significant synthetic challenge. Computational studies have been vital in explaining and predicting the regioselectivity of these reactions.
According to the aryne distortion model, electron-withdrawing substituents can perturb the geometry and electronic structure of the transient triple bond in the pyridyne. This distortion leads to a polarization of the bond, making one carbon atom more electrophilic and thus more susceptible to nucleophilic attack than the other. In the case of a pyridyne derived from this compound, DFT calculations can predict how the chloro and ethynyl substituents influence the pyridyne structure and, consequently, which position (e.g., C3 or C4 in a 3,4-pyridyne) a nucleophile will preferentially attack. This predictive power allows for the rational design of precursors that lead to specific, highly functionalized pyridine products.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves the study of the different three-dimensional arrangements of a molecule (conformers) that arise from rotation about single bonds. While this compound is a relatively rigid molecule due to its aromatic ring and linear alkyne group, computational methods can determine its most stable geometry. DFT geometry optimization calculations identify the lowest-energy conformation by exploring the potential energy surface. For this molecule, a planar or near-planar structure is expected to be the most stable arrangement.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, exploring their conformational space under specific conditions. While significant conformational flexibility is not anticipated for this compound, MD simulations can provide insights into molecular vibrations and interactions with solvent molecules.
| Parameter | Description | Expected Value/Observation |
|---|---|---|
| Dihedral Angle (C-C-C≡C) | Torsion angle defining the orientation of the ethynyl group relative to the ring. | Close to 180°, indicating a linear arrangement. |
| Dihedral Angle (Cl-C-C-N) | Torsion angle defining the orientation of the chloro substituents relative to the ring. | Close to 0° or 180°, indicating the atoms lie in the same plane as the ring. |
| Molecular Planarity | Overall shape of the molecule. | The molecule is expected to be largely planar due to the sp2 hybridization of the ring atoms and sp hybridization of the alkyne carbons. |
Quantum Chemical Descriptors for Reactivity Prediction
Beyond FMO analysis, DFT calculations can furnish a range of quantum chemical descriptors that quantify and predict the reactivity of a molecule. These global reactivity descriptors are derived from the conceptual DFT framework and provide a quantitative basis for understanding a molecule's stability and reaction tendencies.
Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electronegativity (χ) : Measures the ability of a molecule to attract electrons.
Chemical Potential (μ) : Related to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω) : A global measure of a molecule's ability to act as an electrophile.
These descriptors help to classify this compound and predict its behavior in various chemical environments. For instance, a high electrophilicity index would suggest the molecule is a strong electron acceptor.
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change; higher values indicate greater stability. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; higher values indicate greater reactivity. |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Indicates the ability to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ ≈ -χ | Quantifies the electrophilic character of a molecule. |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
Intermolecular forces are the non-covalent interactions that govern how molecules interact with each other in the solid and liquid phases. These forces include dipole-dipole interactions, London dispersion forces, and hydrogen bonds.
This compound possesses several features that allow it to participate in specific intermolecular interactions. The terminal hydrogen of the ethynyl group is weakly acidic and can act as a hydrogen bond donor in C-H···X interactions. Potential hydrogen bond acceptors in the molecule include the nitrogen atom of the pyridine ring and, to a lesser extent, the chlorine atoms. Therefore, it is possible for this compound to form intermolecular hydrogen bonding networks, such as C-H···N or C-H···Cl bonds, which would significantly influence its crystal packing and physical properties. Computational studies can model these weak interactions, providing precise information on their geometries (distances and angles) and energetic contributions to the stability of the crystal lattice.
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | Ethynyl C-H | Pyridine N | A directional interaction between the acidic proton of the alkyne and the lone pair of the nitrogen atom. |
| Hydrogen Bond | Ethynyl C-H | Chlorine | A weaker hydrogen bond can form between the ethynyl proton and a chlorine atom on an adjacent molecule. |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Attractive interaction between the aromatic rings of adjacent molecules. |
| Dipole-Dipole | Entire Molecule | Attraction between the permanent dipoles of polar molecules. |
Applications As Advanced Synthetic Intermediates and Functional Building Blocks
Precursors for Polyfunctionalized Pyridine (B92270) Derivatives
The compound serves as a critical starting material for generating a diverse library of substituted pyridine derivatives. The differential reactivity of the chloro and ethynyl (B1212043) groups enables chemists to introduce a wide array of functional groups, leading to molecules with tailored properties.
The strategic placement of reactive sites on the 2,4-dichloro-3-ethynylpyridine ring facilitates the construction of complex heterocyclic structures. The ethynyl group can participate in cycloaddition reactions, while the chlorine atoms can be displaced by nucleophiles to form new rings. For instance, intramolecular reactions between a substituent introduced at the 4-position and the ethynyl group at the 3-position can lead to the formation of fused bicyclic systems, such as furopyridines or thienopyridines.
Furthermore, the alkyne moiety is a key participant in transition-metal-catalyzed reactions, like Sonogashira coupling, to append aryl or other unsaturated fragments. Subsequent intramolecular cyclization reactions can then be employed to generate novel polycyclic aromatic and heteroaromatic scaffolds. Cycloaddition reactions represent an efficient method for assembling complex ring systems from relatively simple precursors. nih.gov
Table 1: Representative Reactions for Heterocycle Synthesis
| Reaction Type | Reagents/Conditions | Resulting Structure Type |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base, Aryl halide | Aryl-substituted ethynylpyridine |
| Intramolecular Cyclization | Base or acid catalyst | Fused bicyclic heterocycles |
| [4+2] Cycloaddition | Diene | Substituted isoquinolines |
| Nucleophilic Aromatic Substitution | Amines, alkoxides, thiols | Substituted pyridines smolecule.com |
The ability to selectively functionalize the three reactive sites of this compound makes it an ideal building block for constructing intricate organic molecules. A common synthetic strategy involves first modifying the more reactive 4-chloro position via SNAr, followed by a cross-coupling reaction at the ethynyl group, and finally, substitution or modification of the 2-chloro position. This stepwise approach provides precise control over the final molecular structure, enabling the synthesis of complex architectures that are valuable in medicinal chemistry and materials science research. These complex scaffolds, often featuring fused 2D and 3D ring systems, are important due to their unique structures and potentially improved physicochemical properties. nih.gov
Ligands in Coordination Chemistry and Supramolecular Assemblies
The pyridine nitrogen atom and the π-system of the ethynyl group in derivatives of this compound provide excellent coordination sites for metal ions. This has led to their use in the design of sophisticated ligands for coordination complexes and as building blocks for self-assembled supramolecular structures.
Pyridine-alkyne hybrid molecules derived from this compound are effective ligands for a variety of transition metals. smolecule.com The lone pair of electrons on the pyridine nitrogen atom acts as a strong sigma-donor, while the ethynyl group can coordinate to metals through its π-orbitals or, upon deprotonation, act as a sigma-donating acetylide ligand. This dual-coordination capability allows for the formation of stable mononuclear complexes as well as polynuclear metal-organic frameworks. The electronic properties of these complexes can be fine-tuned by modifying the substituents on the pyridine ring, which in turn influences their catalytic activity, magnetic properties, and photophysical behavior.
Table 2: Coordination Modes of Ethynylpyridine Ligands
| Coordinating Group | Metal Interaction Type | Potential Application |
| Pyridine Nitrogen | σ-donation | Catalysis, metal-organic frameworks |
| Ethynyl π-system | π-coordination | Stabilization of low-valent metals |
| Ethynyl (as acetylide) | σ-donation | Polynuclear complexes, molecular wires |
The rigid and linear geometry of the ethynyl group, combined with the directional coordination of the pyridine nitrogen, makes molecules derived from this compound ideal components for supramolecular self-assembly. These units can be incorporated into larger organic molecules designed to spontaneously form well-defined, non-covalent assemblies such as macrocycles, cages, or polymers through metal-ligand coordination. For example, bis-pyridine ligands can self-assemble with palladium(II) ions to form complex cage-like structures. The resulting supramolecular architectures can exhibit interesting host-guest chemistry, with potential applications in sensing, separations, and catalysis.
Advanced Materials Science: Optoelectronic Applications
The incorporation of the this compound moiety into conjugated organic polymers is a promising strategy for developing new materials for optoelectronic applications. researchgate.net The ethynyl group provides a rigid linker that extends the π-conjugation of the polymer backbone, which is crucial for efficient charge transport and desirable photophysical properties.
By employing polymerization techniques such as Sonogashira cross-coupling, polymers incorporating ethynylpyridine units can be synthesized. The pyridine ring introduces a nitrogen atom into the conjugated backbone, which can modify the electronic properties of the material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This "donor-acceptor" approach is a common strategy to decrease the band gap of conjugated compounds. researchgate.net These structural modifications allow for the tuning of the material's absorption and emission spectra, making them suitable for use in devices like organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (FETs). researchgate.net
Integration into π-Conjugated Systems for Photophysical Property Modulation
The ethynyl group of this compound is particularly well-suited for integration into π-conjugated systems. wikipedia.org In these systems, alternating single and multiple bonds create a network of overlapping p-orbitals, leading to delocalized electrons. wikipedia.org This delocalization is a key determinant of a molecule's electronic and optical properties. By incorporating the ethynylpyridine unit into larger molecules like oligomers and polymers, researchers can modulate the resulting material's photophysical characteristics, such as light absorption and emission wavelengths.
The rigid, linear nature of the ethynyl linker helps to extend the conjugation length of a system, which typically results in a bathochromic shift (a shift to longer wavelengths) in absorption and emission spectra. The dichloro-substituted pyridine ring itself can further fine-tune these properties through its specific electronic effects. The presence of the nitrogen heterocycle and halogen atoms alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the energy gap and influencing the material's color and fluorescence.
Table 1: Influence of Structural Modifications on Photophysical Properties
| Structural Feature | Effect on π-Conjugated System | Predicted Impact on Photophysical Properties |
|---|---|---|
| Ethynyl Group | Extends conjugation, provides rigidity | Red-shift in absorption/emission, potential for high quantum yields |
| Pyridine Ring | Introduces nitrogen heteroatom, alters electron distribution | Modulation of HOMO/LUMO energy levels, potential for acid/base stimuli-responsiveness |
| Dichloro- Substitution | Electron-withdrawing effect, potential for further functionalization | Further tuning of electronic properties, influences solubility and intermolecular interactions |
Development of Luminescent Materials Based on Ethynylpyridine Scaffolds
Building upon its role in π-conjugated systems, the ethynylpyridine scaffold is a foundational component in the design of novel luminescent materials. nih.gov These materials have wide-ranging applications in fields such as organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. mdpi.com The incorporation of the this compound unit can lead to materials with unique emissive properties.
For instance, oligo(ethynylpyridine)-containing structures have been synthesized and studied for their luminescent and conformational behaviors. nih.gov The pyridine nitrogen allows for responsiveness to external stimuli like acids and bases, which can cause protonation and lead to observable changes in fluorescence, a phenomenon known as photoinduced electron transfer (PET). This makes such scaffolds promising for the development of chemical sensors. Furthermore, the strategic placement of substituents on the pyridine ring, such as the chlorine atoms in this compound, can influence intermolecular interactions (e.g., π-stacking) in the solid state, which is a critical factor in the performance of materials used in electronic devices. smolecule.com
Agrochemical Research: Nitrification Inhibition
In agriculture, the efficient use of nitrogen fertilizers is crucial for crop yield but is often hampered by natural microbial processes like nitrification. mdpi.com Nitrification is the biological oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), a form that is more susceptible to leaching into groundwater and conversion into nitrous oxide (N₂O), a potent greenhouse gas. mdpi.commdpi.com Nitrification inhibitors are chemical compounds that slow this conversion, keeping nitrogen in the more stable ammonium form for longer. mdpi.com
Development of Ethynylpyridine-Based Nitrification Inhibitors
Recent research has identified ethynylpyridine compounds as effective nitrification inhibitors. google.com The mechanism of action involves the inhibition of the ammonia (B1221849) monooxygenase (AMO) enzyme in soil bacteria, which catalyzes the first step of nitrification. usgs.gov Acetylenic compounds, including 2-ethynylpyridine, have been recognized for their inhibitory properties. google.com
Compounds such as this compound are part of a class of halogen-substituted ethynylpyridines being investigated for this purpose. The inventors of a recent patent found that administering ethynylpyridine compounds can significantly reduce the nitrification of ammonium to nitrate, even at low concentrations. google.com This increased efficiency can lead to reduced fertilizer application, lower environmental impact, and improved crop yields. google.comusgs.gov
Table 2: Comparison of Common Nitrification Inhibitors
| Inhibitor | Chemical Class | Primary Mode of Action |
|---|---|---|
| Nitrapyrin | Pyridine derivative | Inhibition of ammonia monooxygenase (AMO) |
| Dicyandiamide (DCD) | Guanidine derivative | Inhibition of AMO |
| 3,4-Dimethylpyrazole phosphate (B84403) (DMPP) | Pyrazole derivative | Inhibition of AMO |
| Ethynylpyridines (e.g., this compound) | Pyridine derivative | Inhibition of AMO |
Structure-Activity Relationship Studies in Agrochemical Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of agrochemicals. In the context of nitrification inhibitors, SAR studies aim to understand how molecular structure affects inhibitory potential. rsc.orgnih.gov For ethynylpyridine-based inhibitors, key structural features include the substitution pattern on the pyridine ring.
The presence and position of halogen atoms, such as the two chlorine atoms in this compound, can significantly modulate the compound's biological activity and physicochemical properties. nih.gov Halogenation can affect the molecule's lipophilicity, which influences its movement and persistence in the soil, as well as its interaction with the target enzyme. SAR studies on related heterocyclic compounds have shown that short, non-polar substituents can be beneficial for nitrification inhibitory properties. rsc.orgnih.gov The specific arrangement of chloro- and ethynyl- groups on the pyridine scaffold is therefore a critical area of research for developing more potent and environmentally benign nitrification inhibitors. mdpi.com
Astrochemistry and Prebiotic Chemistry Relevant to Nitrogen-Containing Heterocycles
Astrochemistry investigates the chemical composition of the interstellar medium and celestial bodies, while prebiotic chemistry explores the chemical pathways that could have led to the origin of life. proquest.comyoutube.com Nitrogen-containing heterocycles, the class of compounds to which pyridine belongs, are of fundamental interest in both fields because they form the core of nucleobases in DNA and RNA. escholarship.orgmdpi.com
While this compound itself has not been detected in space, the study of simpler N-heterocycles provides a compelling context for its potential relevance. Pyridines and other nitrogenous heterocycles have been identified in carbonaceous chondrite meteorites, with isotopic compositions suggesting an extraterrestrial origin. mdpi.comescholarship.org Their formation may occur through reactions in the interstellar medium at low temperatures, followed by accretion onto celestial bodies. mdpi.com The presence of these building blocks in meteorites suggests that they were delivered to the early Earth, where they could have contributed to the inventory of organic molecules necessary for the emergence of life. mdpi.com The study of how functional groups, like the ethynyl group, react under simulated prebiotic conditions is an active area of research to understand the assembly of more complex prebiotic molecules. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for 2,4-Dichloro-3-ethynylpyridine, and how are its purity and structural integrity validated?
Answer:
- Synthesis Routes : The compound is typically synthesized via Sonogashira coupling between 2,4-dichloro-3-iodopyridine and terminal alkynes under palladium catalysis. Key parameters include inert atmosphere (N₂/Ar), controlled temperature (60–80°C), and stoichiometric CuI as a co-catalyst .
- Characterization : Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethynyl group incorporation and chlorine substitution patterns.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with Cl substituents.
- Elemental Analysis : Validate C/H/N ratios within 0.3% deviation from theoretical values.
- X-ray Crystallography : For unambiguous structural confirmation (e.g., SHELXL refinement ).
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., HCl).
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives while minimizing undesired side products?
Answer:
- Parameter Screening : Use Design of Experiments (DoE) to evaluate:
- Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) vs. PdCl₂(dppf) (1–3 mol%).
- Solvent Effects : Compare DMF (polar aprotic) with THF (low polarity) to balance reactivity and solubility.
- Temperature Gradients : Test 50–100°C to identify exothermic side reactions (e.g., alkyne oligomerization).
- In-Situ Monitoring : Employ TLC or HPLC-MS to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions between computational (DFT) predictions and experimental spectroscopic data for this compound?
Answer:
- Validation Workflow :
- Replicate Experiments : Confirm NMR/IR data consistency across multiple batches.
- Crystallographic Refinement : Compare DFT-optimized geometries with X-ray structures to identify discrepancies in bond angles or torsional strain .
- Solvent Effects in Simulations : Include implicit solvent models (e.g., PCM for DMSO) to better match experimental NMR chemical shifts.
- Statistical Analysis : Use root-mean-square deviation (RMSD) metrics to quantify alignment between computational and empirical data .
Q. How do intermolecular interactions (e.g., halogen bonding) influence the reactivity of this compound in supramolecular assemblies?
Answer:
- Crystallographic Analysis : Use SHELXD/SHELXE to map Cl···π and C≡C–H interactions in single-crystal structures. For example, Cl atoms may act as halogen bond donors to pyridine N-atoms in adjacent molecules .
- DFT Studies : Calculate interaction energies (BSSE-corrected) to quantify stabilization from non-covalent forces. Compare Hirshfeld surfaces to identify dominant contact types (e.g., Cl···Cl vs. C–H···Cl) .
Q. What analytical approaches differentiate regioisomeric byproducts in this compound synthesis?
Answer:
- Chromatographic Separation : Utilize reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- 2D NMR Techniques : Employ HSQC and HMBC to assign coupling patterns between ethynyl protons and adjacent chlorinated carbons.
- Isotopic Labeling : Introduce ¹³C at the ethynyl position to track regioselectivity via distinct splitting in ¹³C NMR spectra .
Methodological Notes
- Data Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., XRD + NMR + DFT) and apply statistical tools like ANOVA to assess reproducibility .
- Computational Integration : Combine Gaussian09 (for geometry optimization) and CrystalExplorer (for Hirshfeld analysis) to bridge experimental and theoretical insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
